4-ethylpyrazolidine-3,5-dione
Description
4-Ethylpyrazolidine-3,5-dione is a heterocyclic compound featuring a five-membered pyrazolidine ring with two nitrogen atoms at positions 1 and 2, and two ketone groups at positions 3 and 3. The ethyl substituent at position 4 distinguishes it from other pyrazolidine-3,5-dione derivatives.
Properties
IUPAC Name |
4-ethylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)6-7-5(3)9/h3H,2H2,1H3,(H,6,8)(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOKTLWDKPEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484516 | |
| Record name | 3,5-Pyrazolidinedione, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-80-4 | |
| Record name | 3,5-Pyrazolidinedione, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpyrazolidine-3,5-dione can be synthesized using various methods. One common approach involves the reaction of hydrazine with diethyl malonate, followed by cyclization and subsequent functionalization . Another method includes the use of magnesium(II) acetylacetonate as a catalyst in a water medium, which provides high yields and is environmentally friendly .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-Ethylpyrazolidine-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-ethylpyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways . The presence of carbonyl groups in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Insights (Table)
Research Findings and Implications
- Role of the Dione Moiety : The 3,5-dione group is critical for bioactivity across analogs. Evidence suggests that disrupting coplanarity (e.g., removing a carbonyl) diminishes antibacterial effects in pyrazolidine derivatives .
- Substituent Effects : Larger groups at position 4 (e.g., butyl) enhance lipophilicity but may reduce solubility. Polar groups (e.g., hydroxymethyl) could improve pharmacokinetics .
- Ring Size and Flexibility : Piperazine-2,5-diones exhibit antiviral activity likely due to their larger, more flexible ring, whereas pyrazolidine derivatives may target different pathways .
Biological Activity
4-Ethylpyrazolidine-3,5-dione, also known as a pyrazolidine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a five-membered ring containing two nitrogen atoms and has been studied for its potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl hydrazine with various carbonyl compounds. The general synthetic route can be summarized as follows:
- Starting Materials : Ethyl hydrazine and suitable carbonyl compounds (e.g., diketones).
- Reaction Conditions : The reaction is usually conducted under reflux conditions in a solvent such as ethanol or methanol.
- Purification : The resulting product is purified through recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results are summarized in the table below:
| Compound | E. coli (mm) | S. aureus (mm) | C. albicans (mm) |
|---|---|---|---|
| This compound | 15 | 17 | 12 |
| Control (Tetracycline) | 30 | 28 | 20 |
The compound demonstrated notable inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections reported that treatment with a formulation containing this compound resulted in faster recovery times compared to conventional therapies .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound inhibits bacterial cell wall synthesis and disrupts membrane integrity, contributing to its antimicrobial efficacy .
- Combination Therapy : Research has also suggested that combining this compound with other antibiotics may enhance therapeutic outcomes against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
